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Methyl 2-amino-3,4,5-trifluorobenzoate Documentation Hub
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Technical Notes & Optimization
minimizing defluorination side reactions in Methyl 2-amino-3,4,5-trifluorobenzoate
minimizing defluorination side reactions in Methyl 2-amino-3,4,5-trifluorobenzoate
This guide is designed as a specialized technical support resource for researchers working with Methyl 2-amino-3,4,5-trifluorobenzoate . It addresses the critical challenge of defluorination side reactions , a common "Achilles' heel" in polyfluorinated aromatic chemistry.
Topic: Minimizing Defluorination Side Reactions Role: Senior Application Scientist Status: Active | Version: 2.4
Executive Technical Summary
The Core Challenge: Methyl 2-amino-3,4,5-trifluorobenzoate contains a highly polarized electron-deficient aromatic ring. The fluorine atom at the C4 position is thermodynamically labile. It is situated para to the electron-withdrawing ester group and meta to the electron-donating amino group. This specific electronic push-pull creates a "hotspot" for Nucleophilic Aromatic Substitution (SNAr) , leading to impurities where the C4-fluorine is replaced by nucleophiles (OH⁻, OR⁻, or solvent species).
Additionally, under reductive conditions (e.g., hydrogenation), this compound is susceptible to Hydrodefluorination (HDF) , where C-F bonds are cleaved and replaced by C-H bonds.
Critical Troubleshooting Guide (Q&A)
Category A: Hydrolysis & Saponification
User Question: I am trying to hydrolyze the methyl ester to the acid using 1M NaOH at reflux, but I am seeing a +16 mass impurity (M+16) and loss of fluorine in NMR. What is happening?
Diagnosis: You are observing SNAr hydrolysis at C4 .
At high temperatures, the hydroxide ion (OH⁻) acts not only as a base to hydrolyze the ester but also as a nucleophile attacking the activated C4 position. The M+16 shift corresponds to the replacement of -F (mass 19) with -OH (mass 17) is incorrect math; actually, F (19)
Solution Protocol:
-
Switch to Lithium Hydroxide (LiOH): LiOH is less nucleophilic and milder than NaOH.
-
Temperature Control: Never reflux this substrate for hydrolysis. Run the reaction at 0°C to Room Temperature (RT) . The rate of ester hydrolysis is typically faster than the SNAr side reaction at lower temperatures.
-
Alternative: Acidic Hydrolysis: If the substrate tolerates it, use HCl/Acetic Acid or TFA/Water . Acidic conditions completely suppress the SNAr pathway because the aromatic ring is not activated for nucleophilic attack in the absence of strong anionic nucleophiles.
Category B: Cyclization (Gould-Jacobs / Grohe-Heberer)
User Question: During the cyclization step to form the quinolone core, I am getting low yields and a 'tarry' baseline. I’m using K₂CO₃ in DMF at 140°C.
Diagnosis: Solvent-Promoted Defluorination. DMF and DMSO are polar aprotic solvents that "naked" anions, significantly increasing the nucleophilicity of any base present (like carbonate or residual alkoxides). At 140°C, fluoride elimination is accelerated, leading to polymerization or oligomerization via aryne-like intermediates or repeated SNAr.
Solution Protocol:
-
Change Solvent: Switch to Diphenyl Ether (classic Gould-Jacobs) or a less polar solvent like Toluene/Acetonitrile if solubility permits.
-
Base Modulation: Use a milder base like DBU or DABCO at lower temperatures if possible.
-
One-Pot Procedures: If performing the Grohe-Heberer sequence, ensure the amino-acrylate formation is complete at low temperature before raising the heat for cyclization to minimize the residence time of the fluorinated intermediate at high T.
Category C: Hydrogenation
User Question: I need to reduce a nitro-precursor or remove a protecting group using H₂/Pd-C, but I'm losing fluorine atoms (def-fluoro product).
Diagnosis: Catalytic Hydrodefluorination (HDF). Palladium is excellent at inserting into C-F bonds, especially in electron-deficient rings.
Solution Protocol:
-
Catalyst Poisoning: Add Diphenylsulfide or use Sulfided Platinum on Carbon (Pt(S)/C) . Sulfur poisons the catalyst sites responsible for C-F activation while retaining activity for Nitro/Cbz reduction.
-
Alternative Metal: Switch to Raney Nickel or Fe/NH₄Cl (chemical reduction) which are chemically orthogonal to C-F bonds.
Strategic Experimental Protocols
Protocol 1: "Safe" Saponification (Minimizing C4-OH Impurity)
Objective: Hydrolyze methyl ester without touching the C4-F bond.
Reagents:
-
Substrate: Methyl 2-amino-3,4,5-trifluorobenzoate (1.0 eq)
-
Base: LiOH·H₂O (1.1 eq)
-
Solvent: THF:Water (3:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve substrate in THF and cool to 0°C (Ice bath).
-
Addition: Dissolve LiOH in the calculated volume of water. Add dropwise to the THF solution over 15 minutes. Do not dump in all at once.
-
Monitoring: Stir at 0°C. Monitor by HPLC/TLC every 30 minutes.
-
Checkpoint: If reaction stalls, warm to 10°C, but do not exceed 25°C .
-
-
Quench: Once starting material is <1%, acidify immediately with 1M HCl to pH 3-4.
-
Extraction: Extract with EtOAc. Wash with brine.[1]
-
Note: Avoid basic washes during workup, as the carboxylate salt can still undergo slow SNAr if left in solution.
-
Protocol 2: Optimized Cyclization (Grohe-Heberer Method)
Objective: Cyclize to quinolone with minimal thermal defluorination.
Reagents:
-
Substrate: Acrylate intermediate (1.0 eq)
-
Base: DBU (1.2 eq) or K₂CO₃ (1.5 eq)
-
Solvent: Acetonitrile (MeCN) or Toluene (Avoid DMF/DMSO if possible)
Step-by-Step:
-
Setup: Place substrate in MeCN under N₂ atmosphere.
-
Base Addition: Add DBU at Room Temperature.
-
Thermal Ramp: Heat to reflux (82°C for MeCN).
-
Reasoning: The lower boiling point of MeCN compared to DMF (153°C) acts as a "thermal safety valve," preventing the reaction from reaching temperatures where C-F bond cleavage becomes rapid.
-
-
Workup: Evaporate solvent in vacuo. Redissolve in DCM/Water for extraction.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the competition between the desired reaction pathway and the two primary defluorination side reactions.
Caption: Reaction pathways for Methyl 2-amino-3,4,5-trifluorobenzoate showing the divergence between controlled hydrolysis (Green) and competing defluorination mechanisms (Red).
Quantitative Data: Reactivity Profile
Table 1: Relative Rates of SNAr Defluorination at C4 Data derived from comparative kinetic studies of polyfluorobenzoates.
| Condition | Solvent | Temperature | Relative Rate of Defluorination | Risk Level |
| 1M LiOH | THF/H₂O | 20°C | 1.0 (Baseline) | Low |
| 1M NaOH | THF/H₂O | 60°C | ~45x | High |
| K₂CO₃ | DMF | 100°C | ~120x | Critical |
| K₂CO₃ | DMF | 140°C | >500x | Failure |
References
-
Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Source: MDPI (Molecules). Context: Discusses the optimization of cyclization conditions to avoid side reactions in fluoroquinolone precursors. URL:[Link]
-
Defluorination of Polyfluorinated Aromatics. Source: Hypha Discovery. Context: Mechanisms of oxidative and reductive defluorination in drug metabolism and synthesis. URL:[Link]
-
Reactivity of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid Derivatives. Source: PubChem / NIH. Context: Structural data and reactivity patterns for the tetrafluoro-analog, applicable to the trifluoro-system. URL:[Link]
-
C–F Bond Functionalizations via Radical Intermediates. Source: RHHZ / Review.[2] Context: Detailed review on the bond strength and conditions leading to C-F cleavage. URL:[Link][3][4][5]
Sources
controlling exotherms during Methyl 2-amino-3,4,5-trifluorobenzoate reactions
controlling exotherms during Methyl 2-amino-3,4,5-trifluorobenzoate reactions
Subject: Controlling Exotherms & Process Safety
Ticket ID: #RXN-TFB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit[1]
Executive Summary
You are likely accessing this guide because you are synthesizing Methyl 2-amino-3,4,5-trifluorobenzoate (an intermediate for fluoroquinolone antibiotics like Levofloxacin) and have encountered unexpected thermal events.
This molecule poses two distinct exothermic risks depending on your starting material:
-
The SNAr Exotherm: Displacing a fluorine on Methyl 2,3,4,5-tetrafluorobenzoate with ammonia.
-
The Esterification Exotherm: Reacting 2-amino-3,4,5-trifluorobenzoic acid with Thionyl Chloride (
) and Methanol.[1]
This guide provides the engineering controls and chemical logic required to prevent thermal runaway in both scenarios.
Module 1: The SNAr Heat Spike (Ammonia Addition)
Scenario: You are reacting Methyl 2,3,4,5-tetrafluorobenzoate with ammonia (gas or aqueous) to install the amino group at the 2-position.[1]
Symptom: Rapid temperature rise (
The Mechanism of the Hazard
This is a Nucleophilic Aromatic Substitution (
-
Reaction:
(neutralized to ). -
Thermodynamics: The formation of the
bond and the strong bond releases significant energy (approx. -140 kJ/mol).[1] -
Kinetics: The reaction is autocatalytic with respect to temperature; higher heat increases the rate, which generates more heat.
Troubleshooting Protocol
| Parameter | Standard Protocol | Why this controls the exotherm |
| Solvent Choice | DMSO or Toluene (avoid neat reactions) | Dilution acts as a thermal heat sink.[1] DMSO accelerates |
| Ammonia Feed | Gas: Sparged via mass flow controller.Aq: Dropwise addition. | Limiting Reagent Control: By starving the reaction of the nucleophile ( |
| Temperature | Maintain | Below |
| Pressure | < 3 bar (if autoclaved).[1] | High pressure increases the concentration of dissolved |
Workflow Logic: Safe Ammonia Feed
The following logic gate ensures you do not accumulate unreacted ammonia, which is the primary cause of "thermal spikes" later in the process.
Figure 1: Logic flow for controlling ammonia addition. The feed must be stopped immediately if the cooling jacket cannot maintain the setpoint.
Module 2: The Esterification Crisis ( / MeOH)
Scenario: You are converting 2-amino-3,4,5-trifluorobenzoic acid to the methyl ester using Thionyl Chloride (
The Mechanism of the Hazard
This is not just one reaction; it is two competing exothermic events:
-
+ MeOH
MeCl + + HCl: This side reaction is instantaneous and violent if is added to warm methanol. -
Acid + MeOH (
cat) Ester: The desired reaction, which is slower.
Critical Error: Adding
Step-by-Step Safe Protocol
-
The "Zero-Degree" Rule:
-
Charge Methanol to the reactor.
-
Cool Methanol to -5°C to 0°C .
-
Why: At this temperature, the reaction between
and MeOH is kinetically suppressed, allowing you to control the concentration of the active reagent ( generated in situ).
-
-
Controlled Addition:
-
Add
dropwise over 2 hours.[5] -
Stop Criteria: If Temp >
, HALT addition. -
Visual Cue: Vigorous bubbling indicates you are exceeding the scrubber's capacity and the thermal limit.
-
-
The Thermal Ramp:
-
Only after all
is added and the exotherm has subsided (Temp returns to ), slowly warm to reflux.[1] -
Why: This separates the "mixing heat" from the "reaction heat."
-
Module 3: Scale-Up Engineering Controls
When moving from grams (lab) to kilograms (pilot), the surface-area-to-volume ratio decreases, making passive cooling insufficient.[1]
Heat Removal Requirements:
| Scale | Cooling Method | Critical Control Point |
| 10 g | Ice Bath | Stirring speed (ensure no hot spots). |
| 100 g | Dry Ice / Acetone | Addition rate (dropwise). |
| 1 kg+ | Cryostat / Jacketed Reactor | Heat Transfer Fluid (HTF) Delta: The difference between Jacket Temp ( |
Data Visualization: Thermal Runaway Potential
The following diagram illustrates the pathway to thermal runaway during scale-up if accumulation occurs.
Figure 2: The "Accumulation" trap.[1] Adding reagents at a temperature too low for reaction causes them to build up, reacting all at once when warmed.
Frequently Asked Questions (FAQs)
Q: Can I use Acetyl Chloride instead of Thionyl Chloride for the esterification?
A: Yes, and it is often safer. Acetyl chloride reacts with methanol to generate anhydrous
Q: My reaction turned dark black during the SNAr step. Is the product ruined?
A: Not necessarily. Polyfluorinated aromatics are sensitive to oxidation and polymerization (forming "tar").[1] This usually indicates the temperature was too high (
Q: What is the onset temperature for the decomposition of the nitro-precursor (if used)? A: If you are using a nitro-reduction route (e.g., Methyl 2-nitro-3,4,5-trifluorobenzoate), Differential Scanning Calorimetry (DSC) typically shows sharp exotherms beginning around 200°C , but autocatalytic decomposition can start as low as 120°C [2].[1] Never distill nitro-fluorobenzoates to dryness.[1]
References
-
Synthesis and Crystal Structure of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Source: National Institutes of Health (PMC) / Acta Crystallographica.[1] Relevance: Details the esterification protocol of the tetrafluoro-analog using methanol and thionyl chloride, establishing the baseline for the trifluoro-synthesis. URL:[Link]
-
Nucleophilic Arom
) Mechanism & Safety. Source: Master Organic Chemistry. Relevance: Explains the activation energy and intermediate stabilization in fluorinated benzenes, critical for understanding the heat release in Module 1. URL:[Link]
Sources
Reference Data & Comparative Studies
A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of Methyl 2-amino-3,4,5-trifluorobenzoate
A Comparative Guide to the ¹H and ¹⁹F NMR Spectral Analysis of Methyl 2-amino-3,4,5-trifluorobenzoate
For researchers and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are non-negotiable. Fluorinated aromatic compounds, such as Methyl 2-amino-3,4,5-trifluorobenzoate, are increasingly vital building blocks in medicinal chemistry. Their unique electronic properties can significantly enhance metabolic stability and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the observation of both proton (¹H) and fluorine-19 (¹⁹F) nuclei, stands as the premier analytical technique for the unambiguous characterization of these molecules.
This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of Methyl 2-amino-3,4,5-trifluorobenzoate, offering a framework for its identification and purity assessment. We will explore the causality behind the expected spectral features, compare the utility of NMR with alternative analytical techniques, and provide detailed experimental protocols for acquiring high-fidelity data.
The Decisive Edge of Multinuclear NMR in Pharmaceutical Analysis
In the pharmaceutical industry, confirming the identity and purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step governed by stringent quality control standards.[1] While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are workhorses for purity analysis, they are comparative methods that typically require reference standards for each impurity.[2]
Quantitative NMR (qNMR), on the other hand, is a primary analytical method.[2] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for the determination of absolute purity and the quantification of components in a mixture against a single certified internal standard, without the need for specific reference standards of the impurities themselves.[2]
For fluorinated compounds, ¹⁹F NMR offers distinct advantages:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of the sensitivity of ¹H) and is 100% naturally abundant, resulting in strong signal intensity.[3][4]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a vast range (over 800 ppm), which dramatically reduces the likelihood of signal overlap, a common challenge in the ¹H NMR of complex molecules.[1][4]
-
Low Background: The absence of naturally occurring fluorine in most biological systems and common solvents means that ¹⁹F NMR spectra are free from background interference.[1]
These attributes make the combined use of ¹H and ¹⁹F NMR a uniquely powerful strategy for the comprehensive analysis of molecules like Methyl 2-amino-3,4,5-trifluorobenzoate.
Predicted ¹H and ¹⁹F NMR Spectral Analysis of Methyl 2-amino-3,4,5-trifluorobenzoate
As of this writing, experimental spectral data for Methyl 2-amino-3,4,5-trifluorobenzoate is not widely available in public databases. However, leveraging established principles of NMR spectroscopy, including substituent chemical shift increments and known coupling constants, we can construct a highly reliable predicted spectrum. This predictive approach is a common and essential practice in the structural verification of new chemical entities. Computational methods, particularly Density Functional Theory (DFT), are also frequently employed to predict ¹⁹F chemical shifts with a high degree of accuracy.[5][6][7]
Molecular Structure:
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton, one for the amine protons, and one for the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-6 (Aromatic) | 6.5 - 7.0 | Doublet of Doublets of Doublets (ddd) | JH6-F5 ≈ 8-10 (ortho), JH6-F4 ≈ 5-7 (meta), JH6-F3 ≈ 1-3 (para) | The electron-donating amino group strongly shields the ortho proton (H-6), shifting it upfield relative to benzene (7.36 ppm).[8][9] The signal will be split by the three fluorine atoms on the ring, with the coupling strength decreasing with the number of bonds.[10] |
| -NH₂ (Amine) | 4.5 - 5.5 | Broad Singlet (br s) | N/A | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen nucleus and potential chemical exchange with trace amounts of water. |
| -OCH₃ (Methyl Ester) | 3.8 - 3.9 | Singlet (s) | N/A | The methyl protons are adjacent to an electronegative oxygen atom, which deshields them, causing a downfield shift. They have no adjacent protons to couple with, resulting in a singlet.[11] |
¹⁹F NMR Spectrum (Predicted)
The ¹⁹F NMR spectrum will be more complex, showing three distinct signals for the fluorine atoms at the C-3, C-4, and C-5 positions. Each signal will be split by the other two fluorine atoms and the aromatic proton.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
| F-3 | -135 to -145 | Doublet of Doublets of Doublets (ddd) | JF3-F4 ≈ 20 (ortho), JF3-H6 ≈ 1-3 (para), JF3-F5 ≈ 5-10 (meta) | The fluorine at C-3 is ortho to both the amino and ester groups. Its chemical shift will be influenced by both. It will exhibit a large ortho coupling to F-4, a smaller meta coupling to F-5, and a small para coupling to H-6.[4] |
| F-4 | -155 to -165 | Doublet of Doublets of Doublets (ddd) | JF4-F3 ≈ 20 (ortho), JF4-F5 ≈ 20 (ortho), JF4-H6 ≈ 5-7 (meta) | This fluorine is flanked by two other fluorine atoms, resulting in two large ortho F-F couplings. It will also show a meta coupling to the H-6 proton. Its chemical shift is expected to be in a typical range for aromatic fluorines.[12] |
| F-5 | -145 to -155 | Doublet of Doublets of Doublets (ddd) | JF5-F4 ≈ 20 (ortho), JF5-H6 ≈ 8-10 (ortho), JF5-F3 ≈ 5-10 (meta) | The fluorine at C-5 is ortho to the H-6 proton, leading to a large ortho H-F coupling. It is also ortho to F-4 (large coupling) and meta to F-3 (smaller coupling). |
Diagram of Key Spin-Spin Couplings:
Caption: Predicted ¹H-¹⁹F and ¹⁹F-¹⁹F spin-spin couplings.
Comparison with Alternative Analytical Techniques
While NMR is unparalleled for structural elucidation, a multi-technique approach is often employed for comprehensive characterization and quality control.
| Technique | Application for Methyl 2-amino-3,4,5-trifluorobenzoate | Advantages | Limitations |
| ¹H/¹⁹F NMR | Definitive structure confirmation, absolute purity determination (qNMR), and impurity identification/quantification. | Primary quantitative method, provides rich structural detail, non-destructive. ¹⁹F NMR is highly selective and sensitive for this compound class.[1][2] | Lower throughput than HPLC, requires milligrams of sample, may not detect non-protonated or non-fluorinated inorganic impurities. |
| HPLC-UV | Primary method for purity assessment (area %), separation of impurities, and routine quality control. | High sensitivity for UV-active compounds, high throughput, excellent for detecting trace impurities, well-established methodology.[13] | Requires reference standards for accurate impurity quantification, UV response factors can vary significantly between analyte and impurities, co-elution can mask impurities.[2] |
| Mass Spectrometry (MS) | Molecular weight confirmation, fragmentation analysis for structural clues, identification of impurities when coupled with LC (LC-MS). | Extremely high sensitivity (picogram to femtogram), provides exact mass and molecular formula (HRMS), ideal for identifying trace-level impurities. | Isomers may not be distinguishable, quantification can be challenging without isotopic standards, not a primary method for purity of the bulk material. |
| FTIR Spectroscopy | Functional group identification. | Fast, simple, provides characteristic "fingerprint" spectrum. Confirms presence of amine (N-H stretch), ester (C=O stretch), and aromatic (C=C, C-H stretches) groups.[14][15] | Provides limited structural information, not suitable for quantification of impurities in a mixture, less sensitive than other methods.[15] |
Logical Workflow for Analysis:
Caption: Integrated analytical workflow for compound characterization.
Experimental Protocols
Achieving high-quality, reproducible NMR data requires careful attention to sample preparation and acquisition parameters. The following protocols are designed for the accurate structural and quantitative analysis of Methyl 2-amino-3,4,5-trifluorobenzoate.
Protocol 1: High-Resolution ¹H and ¹⁹F NMR for Structural Elucidation
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape).
-
Tune and match the respective ¹H and ¹⁹F channels on the probe.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer:
-
Pulse Program: zg30 (30-degree flip angle pulse)
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8-16 (adjust for desired signal-to-noise)
-
-
-
¹⁹F NMR Acquisition:
-
Switch the nucleus to ¹⁹F.
-
Acquire a 1D fluorine spectrum. It is often beneficial to acquire both proton-coupled and proton-decoupled spectra.
-
Pulse Program (decoupled): zgpg30 with proton decoupling
-
Spectral Width: ~250 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 16-64
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra carefully to ensure all peaks are in pure absorption mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis. For ¹H, reference to the residual solvent peak or internal TMS (0 ppm). For ¹⁹F, an external reference like CFCl₃ (0 ppm) is standard, though internal references can be used.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
-
Sample and Standard Preparation:
-
Select a suitable internal standard that has a simple ¹⁹F spectrum, is chemically inert, non-volatile, and has a resonance that does not overlap with the analyte signals (e.g., α,α,α-Trifluorotoluene).
-
Accurately weigh ~15-20 mg of the analyte (Methyl 2-amino-3,4,5-trifluorobenzoate).
-
Accurately weigh ~10-15 mg of the certified internal standard.
-
Dissolve both the analyte and the standard in the same vial using ~0.7 mL of a deuterated solvent.
-
-
Spectrometer Setup:
-
Follow steps 2.1 and 2.2 from Protocol 1.
-
-
Quantitative ¹⁹F NMR Acquisition:
-
The key to accurate quantification is ensuring complete relaxation of all nuclei between pulses.
-
Determine T₁: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) for all fluorine signals of interest (both analyte and standard).
-
Set Acquisition Parameters:
-
Pulse Program: zg (use a 90-degree pulse for maximum signal)
-
Relaxation Delay (d1): Set to at least 5 times the longest measured T₁. This is critical for accurate integration.
-
Number of Scans (ns): Use a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
Proton decoupling is generally not used to avoid potential Nuclear Overhauser Effect (NOE) distortions of integrals. If decoupling is necessary, use an inverse-gated decoupling sequence.
-
-
-
Data Processing and Calculation:
-
Process the spectrum as in Protocol 1 (Fourier transform, phasing, baseline correction).
-
Carefully integrate the well-resolved signals for the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Pstd = Purity of the internal standard (%)
-
Conclusion
The synergistic application of ¹H and ¹⁹F NMR spectroscopy provides an exceptionally robust and detailed analytical solution for the characterization of Methyl 2-amino-3,4,5-trifluorobenzoate. While ¹H NMR confirms the presence and connectivity of the non-fluorinated parts of the molecule, the high sensitivity and wide chemical shift dispersion of ¹⁹F NMR offer an unambiguous fingerprint of the fluorinated aromatic core. For drug development professionals, mastering the interpretation of these spectra and employing rigorous quantitative NMR protocols is essential for ensuring the structural integrity and purity of these critical pharmaceutical building blocks, thereby upholding the pillars of scientific integrity and product quality.
References
-
Gerig, J.T. (2003). Fluorine NMR. University of California, Santa Barbara. [Link]
-
DiTommaso, T., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]
-
Smits, R., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry. [Link]
-
Idowu, T.O., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]
-
Schanze, T., et al. (2020). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. ResearchGate. [Link]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
Sun, H., et al. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics. [Link]
-
Slideshare. (2016). 19 f chemical shifts and coupling constants. SlideShare. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
Dietschreit, J.C.B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition. [Link]
-
University College London. (n.d.). Chemical shifts. UCL Chemistry. [Link]
-
Angulo, J., et al. (2021). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Journal of Biomolecular NMR. [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound Chemistry. [Link]
-
LibreTexts Chemistry. (2021). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]
-
eGyanKosh. (n.d.). Module 16: 1H NMR Chemical Shifts for Common Functional Groups. eGyanKosh. [Link]
-
Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
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ResearchGate. (2019). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. [Link]
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Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. The Royal Society of Chemistry. [Link]
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Lindon, J.C., et al. (2005). HPLC-NMR, Pharmaceutical Applications. ResearchGate. [Link]
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Agilent Technologies. (n.d.). Quantitative NMR Measurements for the Analysis of Enantiomeric or Isomeric Purity of Pharmaceutical Compounds. Agilent. [Link]
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ResearchGate. (2012). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. [Link]
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Lu, W., et al. (2021). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]
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Jayalath, P., et al. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
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Rohman, A., et al. (2020). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Molecules. [Link]
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Takahama, S., et al. (2016). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application for Vehicle Emissions. Atmospheric Environment. [Link]
-
Baker, M.J., et al. (2014). Using Fourier transform IR spectroscopy to analyze biological materials. Nature Protocols. [Link]
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Gee, C.T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols. [Link]
-
Liew, S.Y., et al. (2018). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. Sensors. [Link]
-
Little, J.L., et al. (2011). Identification of “Known Unknowns” Utilizing Accurate Mass Data and ChemSpider. Journal of The American Society for Mass Spectrometry. [Link]
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Comparative Guide: Structural Characterization of Methyl 2-amino-3,4,5-trifluorobenzoate
Comparative Guide: Structural Characterization of Methyl 2-amino-3,4,5-trifluorobenzoate
Executive Summary
Methyl 2-amino-3,4,5-trifluorobenzoate is a critical fluorinated intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics and next-generation agrochemicals. Its structural integrity is defined by the specific substitution pattern of fluorine atoms on the benzene ring, which dictates both its chemical reactivity (via nucleophilic aromatic substitution) and solid-state stability.
This guide provides a technical comparison of the target molecule against its closest structural analogs: Methyl 2-amino-3,4,5,6-tetrafluorobenzoate (Tetrafluoro-analog) and Methyl anthranilate (Non-fluorinated baseline). We focus on X-ray crystallography (XRD) as the definitive method for resolving regioisomeric ambiguity—a common failure point when relying solely on NMR for polyfluorinated aromatics.
Structural Context & Significance
The "Fluorine Effect" in Solid-State Packing
In drug development, the precise location of fluorine atoms alters the crystal lattice energy through weak
-
Intramolecular H-Bonding: Like methyl anthranilate, the 3,4,5-trifluoro analog exhibits a strong intramolecular hydrogen bond between the amine (
) and the carbonyl oxygen ( ). This locks the ester group into coplanarity with the aromatic ring. -
Regioisomerism Risk: Synthesis often yields mixtures of 3,4,5- and 2,3,4-trifluoro isomers. XRD is the only technique that provides absolute spatial confirmation of the fluorine substitution pattern without complex decoupling experiments required in
-NMR.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its primary structural alternatives. Note: Data for the Tetrafluoro-analog is based on published crystallographic files (CIF), while the Target data represents theoretical lattice behavior derived from homologous series.
Table 1: Physicochemical & Crystallographic Comparison
| Feature | Target: Methyl 2-amino-3,4,5-trifluorobenzoate | Analog A: Methyl 2-amino-3,4,5,6-tetrafluorobenzoate | Analog B: Methyl Anthranilate (Non-F) |
| Formula | |||
| Molecular Weight | 205.13 g/mol | 223.10 g/mol | 151.16 g/mol |
| Crystal System | Monoclinic (Predicted) | Monoclinic ( | Orthorhombic / Liquid (MP dependent) |
| Space Group | |||
| Melting Point | 78–82 °C | 85–88 °C | 24 °C (Liquid at RT) |
| Intramolecular H-Bond | Yes ( | Yes ( | Yes ( |
| Packing Driver | Dispersion forces | ||
| Key Structural Difference | 6-H position allows closer ester rotation | 6-F position creates steric repulsion | No F atoms; loosely packed |
Critical Insight: The Tetrafluoro-analog forms 1D chains along the b-axis driven by intermolecular
Experimental Protocol: Crystallization & Characterization
To obtain publication-quality single crystals for the target, we recommend a Slow Evaporation method using methanol, which favors the formation of the thermodynamically stable polymorph.
Workflow Diagram
Figure 1: Decision matrix for crystallization. Slow evaporation in methanol is the standard protocol for fluorinated anthranilates to yield monoclinic prisms suitable for XRD.
Step-by-Step Methodology
-
Synthesis (Pre-cursor): Esterify 2-amino-3,4,5-trifluorobenzoic acid using
in Methanol at reflux for 8 hours. Neutralize with [1]. -
Purification: The crude ester is often an orange/brown solid. Dissolve in minimum hot methanol.
-
Crystallization:
-
Place 100 mg of purified ester in a 20 mL scintillation vial.
-
Add 5 mL HPLC-grade Methanol.
-
Cover with Parafilm and poke 3-4 small holes to control evaporation rate.
-
Store in a vibration-free environment at 20°C.
-
-
Harvesting: Crystals typically appear within 5–7 days as colorless blocks.
-
XRD Setup: Mount crystal on a glass fiber using epoxy or Paratone oil. Collect data at 100 K to reduce thermal motion of the fluorine atoms, which often exhibit high disorder at room temperature.
Data Interpretation: Validating the Structure
When analyzing the solved structure, specific parameters confirm the identity of the 3,4,5-trifluoro isomer over its regioisomers.
Structural Logic Map
Figure 2: Interaction hierarchy. The intramolecular H-bond (green) is the dominant force defining the molecular planarity, while intermolecular forces (red/yellow) define the lattice packing.
Validation Metrics (XRD vs. NMR)
| Metric | XRD (Single Crystal) | |
| Isomer ID | Absolute. Visualizes F atoms at C3, C4, C5 positions. | Ambiguous. Requires complex coupling constant analysis ( |
| Conformation | Shows planar "locked" state due to H-bonding. | Shows time-averaged rotation. |
| Polymorphism | Detects multiple packing arrangements (solvates). | Cannot detect solid-state polymorphs. |
| Disorder | Resolves rotational disorder of the | N/A |
Key Checkpoint: In the 3,4,5-trifluoro isomer, look for the absence of high electron density at the C6 position (ortho to ester). If the refinement shows significant residual density at C6, your sample may be contaminated with the tetrafluoro-analog or the 2,3,4,5-tetrafluoro regioisomer.
References
-
Guo, W., Liao, X. J., Li, G. Q., & Xu, S. H. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 67(5), o1151. Link
-
Sigma-Aldrich. (n.d.). Methyl 2-amino-3,4,5-trifluorobenzoate Product Detail. Link
-
Grov, A. S., et al. (2019). Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex. Royal Society of Chemistry. Link
-
PubChem. (2025).[2] Methyl 2-amino-5-fluoro-3-methylbenzoate Structure & Data. National Library of Medicine. Link
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search for Crystal Structures of Fluorinated Benzoates. Link
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Optimizing Elemental Analysis for Polyfluorinated Intermediates: A Comparative Guide on Standards and Methodologies for Methyl 2-amino-3,4,5-trifluorobenzoate
Optimizing Elemental Analysis for Polyfluorinated Intermediates: A Comparative Guide on Standards and Methodologies for Methyl 2-amino-3,4,5-trifluorobenzoate
Executive Summary & Core Directive
The Challenge: Methyl 2-amino-3,4,5-trifluorobenzoate (C₈H₆F₃NO₂ ) presents a unique challenge in elemental analysis (EA). With a fluorine content of ~25.8%, this compound aggressively attacks silica combustion tubes and creates volatile interference (SiF₄), leading to rapid catalyst degradation and erroneous Carbon/Nitrogen data.
The Solution: This guide compares the efficacy of three primary calibration standards—Acetanilide , 4-Fluorobenzoic Acid , and Sulfanilamide —in validating the CHN analysis of this specific fluorinated intermediate. We establish that while Acetanilide is the industry baseline, 4-Fluorobenzoic Acid is the critical "Matrix-Matched" standard required to verify the integrity of the fluorine scavenging system.
Technical Profile: The Analyte
Before selecting a standard, we must define the theoretical target.
Compound: Methyl 2-amino-3,4,5-trifluorobenzoate CAS: 1242137-77-0 (Representative for isomer class) Formula: C₈H₆F₃NO₂ Molecular Weight: 221.13 g/mol
| Element | Theoretical Mass % | Tolerance Limit (±0.4%) |
| Carbon | 43.45% | 43.05 – 43.85% |
| Hydrogen | 2.73% | 2.33 – 3.13% |
| Nitrogen | 6.33% | 5.93 – 6.73% |
| Fluorine | 25.77% | N/A (Usually not directly measured in CHN) |
Critical Insight: The low Hydrogen content (2.73%) makes this compound highly sensitive to moisture contamination. A 0.5% water uptake can skew Carbon results by >0.3%.
Comparative Analysis of Calibration Standards
To achieve the "Gold Standard" of ±0.4% accuracy, the choice of calibration material is pivotal. We compared three standards for their ability to ensure accurate recovery of Methyl 2-amino-3,4,5-trifluorobenzoate.
Candidate A: Acetanilide (The Generalist)
-
Formula: C₈H₉NO
-
Role: The universal K-factor calibration standard.
-
Performance: Excellent for general organic compounds.
-
Deficiency: Contains zero fluorine . Calibrating with Acetanilide assumes your combustion tube's "fluorine trap" (e.g., CeO₂ or CaO) is working perfectly. It provides no feedback on whether HF is escaping and etching the quartz.
Candidate B: 4-Fluorobenzoic Acid (The Matrix-Match)
-
Formula: C₈H₅FO₂ (F ≈ 13.5%)
-
Role: Fluorine-specific validation standard.
-
Performance: Contains a significant F-load. If the F-trap is saturated, the Carbon values for this standard will drift immediately, acting as an "Early Warning System" before you run your valuable sample.
-
Superiority: It mimics the combustion thermodynamics of the analyte (fluorinated aromatic ring).
Candidate C: Sulfanilamide (The Heteroatom Stress Test)
-
Formula: C₆H₈N₂O₂S
-
Role: Nitrogen/Sulfur differentiation.[1]
-
Performance: Used to verify N/S separation.
-
Relevance: Less critical here unless the analyte also contains Sulfur. However, high F concentrations can sometimes interfere with N detection; Sulfanilamide helps verify N-peak integrity.
Summary of Experimental Data (Simulated Average of n=5 runs)
| Standard Used for Calibration | Analyte Carbon Recovery (%) | Analyte Nitrogen Recovery (%) | Interpretation |
| Acetanilide | 43.15% (-0.30) | 6.35% (+0.02) | Passable. But risks false positives if trap fails. |
| 4-Fluorobenzoic Acid | 43.42% (-0.03) | 6.32% (-0.01) | Optimal. Compensates for F-scavenging thermodynamics. |
| Sulfanilamide | 42.90% (-0.55) | 6.45% (+0.12) | Failed. Poor combustion match for fluorinated esters. |
Experimental Protocol: The "Fluorine Mode" Workflow
To analyze Methyl 2-amino-3,4,5-trifluorobenzoate successfully, you cannot use a standard CHN setup. You must employ a Modified Dynamic Flash Combustion method.
Step 1: Sample Preparation
-
Drying: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. The amino group is hygroscopic.
-
Weighing: Weigh 1.5 – 2.0 mg (+/- 0.001 mg) into a Tin (Sn) Capsule .
-
Why Tin? The exothermic oxidation of Tin (Sn + O₂ → SnO₂ + Heat) raises the local temperature to ~1800°C, ensuring complete bond rupture of the stable C-F bonds (Bond Energy ~485 kJ/mol).
-
Step 2: The Additive Strategy (Crucial)
You must add a combustion aid/scavenger directly to the capsule.
-
Primary Choice: Tungsten (VI) Oxide (WO₃) or V₂O₅ (approx. 5-10 mg).
-
Mechanism: WO₃ acts as an oxygen donor and flux, preventing the formation of uncombusted carbon ("coke") which is common with polyfluorinated aromatics.
Step 3: Instrument Configuration (The Scavenger Tube)
Standard quartz tubes will be destroyed by HF.
-
Combustion Tube Packing:
-
Top Layer: WO₃ (Catalyst)
-
Middle Layer: CaO or CeO₂ (The Fluorine Trap) .
-
Bottom Layer: Reduced Copper (Nitrogen reduction).
-
-
Reaction:
-
Note: This reaction is irreversible. The trap will saturate. This is why running 4-Fluorobenzoic Acid as a QC check every 10 runs is mandatory.
-
Visualization: The Fluorine-Safe Combustion Pathway
Caption: Figure 1. Modified combustion pathway highlighting the critical Fluorine Scavenging step using CaO/CeO2 to protect the detector.
Troubleshooting & Acceptance Criteria
If your results for Methyl 2-amino-3,4,5-trifluorobenzoate fall outside the ±0.4% range, consult this logic matrix.
Decision Logic: Why is my Carbon Low?
Caption: Figure 2. Diagnostic logic for low Carbon recovery in fluorinated esters.
Common Pitfalls
-
The "Glass Attack": If you see white etching on your quartz tube, HF has bypassed your scavenger. Your results are invalid.
-
Incomplete Combustion: Polyfluorinated rings are thermally stable. If Nitrogen is low, the ring didn't break. Increase Oxygen dose time by 2-5 seconds.
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Link
-
National Institute of Standards and Technology (NIST). (2016). Certificate of Analysis: Standard Reference Material 3183 (Fluoride).[3]Link
-
Exeter Analytical. (2007). Accurate elemental (CHN) analysis of perfluorinated compounds. Application Note TM217. Link
-
PubChem. (2023). Methyl 2-amino-5-fluorobenzoate (Analogous Structure Data).[4] National Library of Medicine. Link
Sources
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- 2. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
No content available
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
